molecular formula C22H20N4O2S B11606667 (7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11606667
M. Wt: 404.5 g/mol
InChI Key: JCKJMGPBUZTGMF-ZPHPHTNESA-N
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Description

5,7-DIMETHYL-3-[(7Z)-3-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 5,7-DIMETHYL-3-[(7Z)-3-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, including the formation of the thiazolo[3,2-a][1,3,5]triazin ring system and the subsequent attachment of the indole moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5,7-DIMETHYL-3-[(7Z)-3-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-3-[(7Z)-3-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5,7-DIMETHYL-3-[(7Z)-3-(4-METHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE include other thiazolo[3,2-a][1,3,5]triazin derivatives and indole-based compounds. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

(7Z)-7-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(4-methylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H20N4O2S/c1-12-4-6-15(7-5-12)25-10-23-22-26(11-25)21(28)19(29-22)17-16-9-13(2)8-14(3)18(16)24-20(17)27/h4-9H,10-11H2,1-3H3,(H,24,27)/b19-17-

InChI Key

JCKJMGPBUZTGMF-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=CC(=CC(=C5NC4=O)C)C)/S3

Canonical SMILES

CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=C4C5=CC(=CC(=C5NC4=O)C)C)S3

Origin of Product

United States

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